4-(Trifluoromethyl)pyrimidine
Overview
Description
4-(Trifluoromethyl)pyrimidine is a pyrimidine derivative . Pyrimidines are important lead molecules and active fragments in the design of biologically active molecules, widely used in the design of pesticides and pharmaceutical molecules .
Synthesis Analysis
The synthesis of 4-(Trifluoromethyl)pyrimidine involves several strategies. One approach involves a linear protocol of alkylation, using a CCC-building block followed by [3 + 3]-type cyclocondensation with 2-methylisothiourea sulfate . Another approach is based on direct alkylation, using 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines .Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethyl)pyrimidine has been confirmed by various methods such as single crystal X-ray analyses and two-dimensional nuclear magnetic resonance experiments .Chemical Reactions Analysis
Chemical reactions involving 4-(Trifluoromethyl)pyrimidine include chemoselective O-alkylation . Key steps in the reactions include the electrophilic introduction of the halogen in the 5-position of 2- or 4-pyrimidinones, the bromodeoxygenation of pyrimidinones or thiopyrimidinones using phosphorus tribromide, and the partial debromination of dibromo-4-(trifluoromethyl)pyrimidines .Physical And Chemical Properties Analysis
The molecular weight of 4-(Trifluoromethyl)pyrimidine is 180.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .Scientific Research Applications
Biological Activities
4-(Trifluoromethyl)pyrimidine and its analogs are part of the [1,2,4]triazolo[1,5-a]pyrimidines (TPs), a significant class of non-naturally occurring small molecules. These compounds are noted for their wide-ranging applications in agriculture and medicinal chemistry, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer activities (Pinheiro et al., 2020).
Plant Growth Research
In the field of agriculture and horticulture, plant growth retardants, including those with a pyrimidine structure like 4-(Trifluoromethyl)pyrimidine, are increasingly used for physiological research. They offer valuable insights into the regulation of terpenoid metabolism concerning phytohormones and sterols, thus relating to cell division, cell elongation, and senescence (Grossmann, 1990).
Applications in OLEDs
A class of heteroleptic Ir(III) metal complexes synthesized using derivatives of 4-(Trifluoromethyl)pyrimidine demonstrated significant potential in the development of high-performance sky-blue- and white-emitting organic light-emitting diodes (OLEDs). These compounds displayed unique photophysical properties conducive to OLED applications (Chang et al., 2013).
Chemical Synthesis and Modifications
4-(Trifluoromethyl)pyrimidine has been used in stannylation reactions and cross-couplings in pyrimidines, particularly in the activated 4-position, indicating its versatility in organic synthesis (Majeed et al., 1989).
Antimicrobial Properties
Novel pyrido[2,3-d]pyrimidines synthesized starting from 2-amino-4-trifluoromethyl-6-substituted nicotinonitriles have been investigated for their antibacterial activity, showing significant potential in this domain (Kanth et al., 2006).
Quantum Chemical Studies
Studies on 4-hydroxy-6-(trifluoromethyl)pyrimidine provided insights into the stable conformer of the compound and its chemical reactivity, which is crucial for understanding its behavior in various applications (Arjunan et al., 2018).
Synthesis of Trifluoromethylated Analogues
The synthesis of trifluoromethylated analogues of 4,5-dihydroorotic acid using 4-(Trifluoromethyl)pyrimidin-2(1H)-ones showcased the compound's role in generating novel biochemical molecules (Sukach et al., 2015).
Safety And Hazards
4-(Trifluoromethyl)pyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
properties
IUPAC Name |
4-(trifluoromethyl)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2/c6-5(7,8)4-1-2-9-3-10-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDUWMJFLCNPKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30567853 | |
Record name | 4-(Trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30567853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)pyrimidine | |
CAS RN |
136547-16-5 | |
Record name | 4-(Trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30567853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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